molecular formula C15H13N3O B1424928 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one CAS No. 1255147-23-9

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

Cat. No.: B1424928
CAS No.: 1255147-23-9
M. Wt: 251.28 g/mol
InChI Key: LQVNYLIPONIZNX-UHFFFAOYSA-N
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Description

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one is a chemical compound belonging to the benzotriazine family. This compound is characterized by its unique structure, which includes a benzotriazinone core with methyl and methylphenyl substituents. Benzotriazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with methyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired benzotriazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the triazine core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted triazines.

Scientific Research Applications

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one: Lacks the methyl group at the 7-position.

    7-methyl-1,2,4-benzotriazin-3(2H)-one: Lacks the 4-methylphenyl substituent.

    2-phenyl-1,2,4-benzotriazin-3(2H)-one: Lacks both the methyl and 4-methylphenyl substituents.

Uniqueness

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one is unique due to the presence of both the 7-methyl and 4-methylphenyl groups, which may enhance its biological activity and specificity compared to other benzotriazine derivatives.

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-3-6-12(7-4-10)18-15(19)16-13-8-5-11(2)9-14(13)17-18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVNYLIPONIZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N=C3C=CC(=CC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
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7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
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7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
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7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

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